molecular formula C10H10BrClN2O2 B1527352 (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone CAS No. 1251232-44-6

(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone

Cat. No. B1527352
CAS RN: 1251232-44-6
M. Wt: 305.55 g/mol
InChI Key: IYLKJMNTPVGMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 and is a solid in its physical form . The IUPAC name for this compound is 4-[(5-bromo-3-pyridinyl)carbonyl]morpholine .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is 1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is a solid . It has a molecular weight of 271.11 .

Scientific Research Applications

1. Potential PET Imaging Agent in Parkinson's Disease

Wang et al. (2017) synthesized a compound related to (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone, specifically a variant named HG-10-102-01, for potential use in Positron Emission Tomography (PET) imaging for Parkinson's Disease. This compound was found to be an effective tracer in PET imaging, indicating its potential application in neurodegenerative disease diagnosis and research (Wang, Gao, Xu, & Zheng, 2017).

2. Synthesis of Morpholino-1,3-Oxazole-4-Carbonitriles

Chumachenko et al. (2014) reported on the synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles, which included the use of compounds structurally related to (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone. These compounds have potential applications in chemical synthesis and possibly in pharmaceutical development (Chumachenko, Shablykin, & Brovarets, 2014).

3. Structural Exploration and Antiproliferative Activity

Prasad et al. (2018) conducted a study on a morpholino compound with potential antiproliferative activity. The study involved the synthesis, structural exploration, and analysis of the compound's potential in inhibiting cell proliferation, suggesting its possible use in cancer research (Prasad et al., 2018).

4. Molecular Docking and Hirshfeld Surface Analysis for Cancer Research

Lakshminarayana et al. (2018) synthesized a compound similar to (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone and conducted molecular docking and Hirshfeld surface analysis. The study aimed at exploring its potential application in cancer research, particularly as an anti-cancer agent (Lakshminarayana et al., 2018).

Safety And Hazards

The safety information available indicates that “(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLKJMNTPVGMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone
Reactant of Route 5
Reactant of Route 5
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.